molecular formula C13H14Cl2N4O3S B2553895 (E)-N'-{4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonyl}-N,N-dimethylmethanimidamide CAS No. 318284-22-9

(E)-N'-{4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonyl}-N,N-dimethylmethanimidamide

Cat. No. B2553895
CAS RN: 318284-22-9
M. Wt: 377.24
InChI Key: XNCXBOMMIVVUAF-LZYBPNLTSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .


Molecular Structure Analysis

The compound has a pyrazole ring attached to a benzenesulfonyl group. The pyrazole ring contains nitrogen atoms, which can participate in hydrogen bonding, potentially influencing its chemical behavior .


Chemical Reactions Analysis

Pyrazole compounds can undergo various reactions, including substitutions and additions, depending on the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Background on Pyrazole Derivatives

Pyrazole derivatives, such as (E)-N'-{4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonyl}-N,N-dimethylmethanimidamide, hold significant interest in medicinal and organic chemistry due to their widespread biological activities. These compounds are considered pharmacophores, exhibiting a broad spectrum of bioactive properties including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV effects. Their utility extends beyond medicinal applications to serve as important synthons in organic synthesis, underpinning their role in the development of new therapeutic agents and chemical entities (Dar & Shamsuzzaman, 2015).

Chemical Inhibition and Cytochrome P450 Interactions

The specific chemical structure of these pyrazole derivatives allows for interaction with various biological systems, including cytochrome P450 enzymes. This interaction is crucial for understanding the metabolic pathways and potential drug-drug interactions involving these compounds. Their ability to act as inhibitors or substrates of different cytochrome P450 isoforms can significantly impact the pharmacokinetics of co-administered drugs, highlighting their importance in the design of safer and more effective therapeutic regimens (Khojasteh et al., 2011).

Role in Heterocyclic Chemistry and Drug Discovery

The synthesis and application of pyrazole derivatives have been extensively explored in heterocyclic chemistry. These compounds serve as key intermediates in the synthesis of complex heterocyclic structures, offering pathways to new materials with potential therapeutic applications. Their versatility in chemical reactions enables the development of novel compounds with enhanced biological activities, contributing significantly to the drug discovery process and the expansion of chemical diversity in medicinal chemistry (Petzold-Welcke et al., 2014).

Anticancer and Antimicrobial Potential

Further research into pyrazole derivatives has demonstrated their potential as anticancer agents, showing activity against various cancer targets. The structural diversity of these compounds allows for the modulation of their pharmacological properties, enhancing their efficacy and specificity against cancer cells. Additionally, their antimicrobial properties are being investigated, offering new avenues for the treatment of infectious diseases and addressing the growing concern of antimicrobial resistance (Tokala et al., 2022).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrazole derivatives are known to have diverse biological activities, including anti-inflammatory, antibacterial, and anticancer effects .

Future Directions

Future research could focus on exploring the biological activity of this compound and developing methods for its synthesis. Pyrazole derivatives are a promising area of study in medicinal chemistry .

properties

IUPAC Name

N'-[4-(4,5-dichloro-2-methylpyrazol-3-yl)oxyphenyl]sulfonyl-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N4O3S/c1-18(2)8-16-23(20,21)10-6-4-9(5-7-10)22-13-11(14)12(15)17-19(13)3/h4-8H,1-3H3/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCXBOMMIVVUAF-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)Cl)Cl)OC2=CC=C(C=C2)S(=O)(=O)N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)Cl)Cl)OC2=CC=C(C=C2)S(=O)(=O)/N=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-N-[(dimethylamino)methylene]benzenesulfonamide

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